Cas no 374064-04-7 (1,4-Butanediamine,1-(3-pyridinyl)-)
1,4-Butanediamine,1-(3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Butanediamine,1-(3-pyridinyl)-
- 1-PYRIDIN-3-YLBUTANE-1,4-DIAMINE
- 1-(pyridin-3-yl)butane-1,4-diamine
- 3-(1,4-Diaminobut-1-yl)pyridine
- AC1MCK93
- AG-F-31397
- CTK4H8100
- SureCN6892984
- MFCD06245343
- DTXSID20377983
- AKOS005257506
- 374064-04-7
- SCHEMBL6892984
- FT-0690663
-
- Inchi: 1S/C9H15N3/c10-5-1-4-9(11)8-3-2-6-12-7-8/h2-3,6-7,9H,1,4-5,10-11H2
- InChI Key: LGHCAIYBGGPNPE-UHFFFAOYSA-N
- SMILES: NC(C1C=NC=CC=1)CCCN
Computed Properties
- Exact Mass: 165.12700
- Monoisotopic Mass: 165.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Density: 1.055
- Boiling Point: 318.3°Cat760mmHg
- Flash Point: 172.2°C
- Refractive Index: 1.554
- PSA: 64.93000
- LogP: 2.22090
1,4-Butanediamine,1-(3-pyridinyl)- Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-Butanediamine,1-(3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR01506-500mg |
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374064-04-7 | 95+% | 1g |
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| A2B Chem LLC | AF56156-2g |
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374064-04-7 | 95+% | 2g |
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| A2B Chem LLC | AF56156-5g |
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374064-04-7 | 95+% | 5g |
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| A2B Chem LLC | AF56156-10g |
1-Pyridin-3-ylbutane-1,4-diamine |
374064-04-7 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
| A2B Chem LLC | AF56156-25g |
1-Pyridin-3-ylbutane-1,4-diamine |
374064-04-7 | 95+% | 25g |
$3497.00 | 2024-04-20 | |
| A2B Chem LLC | AF56156-50g |
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374064-04-7 | 95+% | 50g |
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| A2B Chem LLC | AF56156-100g |
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374064-04-7 | 95+% | 100g |
$6838.00 | 2024-04-20 |
1,4-Butanediamine,1-(3-pyridinyl)- Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1,4-Butanediamine,1-(3-pyridinyl)-
Comprehensive Analysis of 1,4-Butanediamine,1-(3-pyridinyl)- (CAS No. 374064-04-7): Properties, Applications, and Industry Trends
1,4-Butanediamine,1-(3-pyridinyl)- (CAS No. 374064-04-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This diamino derivative, featuring a pyridine ring, exhibits unique physicochemical properties that make it valuable for advanced applications. With the rise of targeted drug delivery systems and smart materials, researchers are increasingly exploring its potential as a molecular building block.
The compound's structure combines a flexible butanediamine backbone with a rigid 3-pyridinyl group, creating an interesting duality that influences its solubility profile and coordination chemistry. Recent studies highlight its utility in designing metal-organic frameworks (MOFs), where its bifunctional nature enables precise control over pore architecture. This aligns with current industry demands for high-performance adsorbents in gas storage and separation technologies.
In pharmaceutical contexts, 1,4-Butanediamine,1-(3-pyridinyl)- serves as a precursor for bioactive heterocycles. Its nitrogen-rich structure makes it particularly relevant for developing kinase inhibitors, addressing growing interest in precision medicine approaches. The compound's ability to participate in hydrogen bonding and π-π stacking interactions contributes to its molecular recognition properties, a hot topic in drug discovery circles.
From a synthetic chemistry perspective, the compound demonstrates remarkable versatility. Its primary amine groups allow for straightforward functionalization, while the pyridine nitrogen provides a handle for further modifications. This dual reactivity pattern supports its use in combinatorial chemistry and high-throughput screening platforms, answering the industry's need for diverse chemical libraries.
Material scientists value 374064-04-7 for its role in creating self-healing polymers. The compound's ability to form dynamic covalent bonds addresses sustainability concerns by enabling materials with extended service life. This application resonates with current circular economy initiatives and the push toward eco-friendly materials.
Analytical characterization of 1,4-Butanediamine,1-(3-pyridinyl)- reveals excellent thermal stability up to 250°C, making it suitable for high-temperature processes. Advanced techniques like X-ray crystallography have elucidated its conformational preferences, providing insights for computational modeling efforts. These properties align with growing interest in predictive chemistry tools.
The compound's electronic properties have sparked interest in organic electronics applications. Its conjugated system shows promising charge transport characteristics, relevant for developing flexible displays and wearable sensors. This connects with booming markets for IoT devices and smart technologies.
Quality control protocols for CAS No. 374064-04-7 emphasize HPLC purity analysis and spectroscopic verification, reflecting industry standards for research-grade chemicals. Proper handling requires attention to its hygroscopic nature, with recommendations for storage under inert atmosphere to maintain stability.
Emerging applications in catalysis showcase the compound's potential as a ligand precursor for transition metal complexes. Researchers are investigating its role in asymmetric synthesis, responding to pharmaceutical demands for chiral intermediates. These developments position 1,4-Butanediamine,1-(3-pyridinyl)- as a versatile tool in green chemistry initiatives.
The scientific literature documents increasing patent activity surrounding derivatives of 374064-04-7, particularly in bioconjugation techniques. Its crosslinking capabilities find use in biomaterial engineering, supporting advances in tissue scaffolding and drug-eluting implants.
Future research directions may explore the compound's supramolecular chemistry potential, especially in designing molecular machines. The intersection of its structural features with nanotechnology applications presents exciting possibilities for next-generation materials development.
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